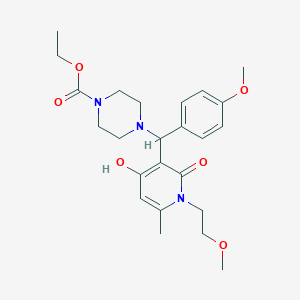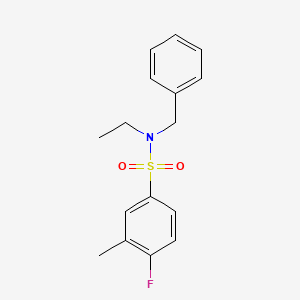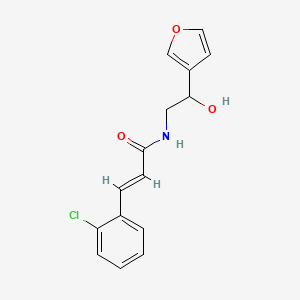
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H33N3O6 and its molecular weight is 459.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies focus on the synthesis of compounds with structural elements similar to the query compound, demonstrating their potential in antimicrobial applications. For example, the synthesis and evaluation of antimicrobial activity of 1,2,4-triazol-3-one derivatives and other triazole derivatives indicate these compounds' potential in combating microbial infections. Such studies highlight the methodological approaches to designing and synthesizing chemical compounds with potential therapeutic applications, particularly in addressing antibiotic resistance (Seda Fandaklı et al., 2012; H. Bektaş et al., 2007).
Synthesis and Characterization of Piperazine Derivatives
Research on piperazine derivatives and their synthesis reveals a broad spectrum of biological activities, including antimicrobial properties. The synthesis procedures often involve innovative methods, such as microwave-assisted synthesis, highlighting the importance of these compounds in developing new pharmaceuticals (Anastasia Vasileva et al., 2018; Serap Başoğlu et al., 2013).
Neurotransmitter Receptor Studies
Compounds structurally similar to the query chemical are utilized in neuroscience research, particularly in studying neurotransmitter receptors. These compounds serve as ligands or antagonists in exploring the function of receptors such as the 5-HT1A serotonin receptor, illustrating their utility in understanding neurotransmission and potential therapeutic targets (A. Plenevaux et al., 2000; J. Choi et al., 2015).
Drug Impurity Profiling
Analytical research focusing on identifying and characterizing impurities in drug substances involves compounds with functionalities similar to those in the query compound. Such studies are crucial for ensuring the safety and efficacy of pharmaceuticals (A. Thomasberger et al., 1999).
Properties
IUPAC Name |
ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O6/c1-5-33-24(30)26-12-10-25(11-13-26)22(18-6-8-19(32-4)9-7-18)21-20(28)16-17(2)27(23(21)29)14-15-31-3/h6-9,16,22,28H,5,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYWLMVPGPEMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(C=C(N(C3=O)CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2559842.png)

![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2559844.png)


![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)




![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)



